

Health and Safety Handling Procedures for 3,5-Lutidine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylpyridine

Cat. No.: B147111

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3,5-Lutidine (also known as **3,5-Dimethylpyridine**), a heterocyclic organic compound used as a precursor in the synthesis of pharmaceuticals, such as omeprazole, and in other industrial applications.^{[1][2][3]} Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory and drug development setting.

Chemical and Physical Properties

3,5-Lutidine is a colorless to yellow, flammable liquid with a strong, pungent, pyridine-like odor.^{[4][5][6]} It is soluble in water and miscible with organic solvents like alcohols and ethers.^{[4][5]} Its key physical and chemical properties are summarized in the table below.

| Property | Value |
|-------------------|---|
| CAS Number | 591-22-0 |
| Molecular Formula | C7H9N |
| Molecular Weight | 107.15 g/mol [5] |
| Appearance | Colorless to yellow liquid [4][5] |
| Odor | Strong, pungent, pyridine-like [4][5] |
| Boiling Point | 169 - 174 °C [4][5] |
| Melting Point | -6.5 to -9 °C [1][7] |
| Flash Point | 53 - 56 °C [4][5] |
| Density | 0.929 - 0.944 g/cm³ [1][5] |
| Vapor Density | 3.69 - 3.7 [4][8] |
| Water Solubility | Soluble [4] |

Hazard Identification and Classification

3,5-Lutidine is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor.[\[4\]\[9\]](#) This substance is toxic if swallowed or inhaled and is harmful in contact with skin.[\[4\]\[10\]](#) It causes severe skin burns and eye damage and may cause respiratory irritation.[\[4\]\[9\]](#)

GHS Hazard Classification:

- Flammable liquids: Category 3[\[10\]\[11\]](#)
- Acute toxicity, Oral: Category 3[\[10\]](#)
- Acute toxicity, Inhalation: Category 3[\[10\]](#)
- Acute toxicity, Dermal: Category 4[\[10\]](#)
- Skin corrosion/irritation: Category 1B[\[10\]](#)

- Serious eye damage/eye irritation: Category 1[9]
- Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3[9]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the use of appropriate personal protective equipment is mandatory when handling 3,5-Lutidine.

| PPE Type | Specifications |
|------------------------|---|
| Eye/Face Protection | Chemical splash goggles and a face shield (8-inch minimum) are required.[10][12] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene) and clothing to prevent skin exposure.[10][12] Latex gloves are not recommended.[12] A lab coat should be worn.[13] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[12][14] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][15] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

- Work in a well-ventilated area, preferably under a chemical fume hood.[12][14]

- Avoid contact with skin, eyes, and clothing.[10]
- Do not breathe vapors or mist.[4]
- Keep away from open flames, hot surfaces, and other sources of ignition.[4][16]
- Use only non-sparking tools and take precautionary measures against static discharge.[4][9]
- Ground and bond containers and receiving equipment.[9]
- Do not eat, drink, or smoke in areas where 3,5-Lutidine is handled.[4][9]

Storage:

- Store in a cool, dry, and well-ventilated place.[5][12]
- Keep containers tightly closed.[4][12]
- Store away from heat, sparks, and flame.[4][16]
- 3,5-Lutidine is hygroscopic and may absorb moisture from the air.[4][17]
- Store separately from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[4][10]

Emergency Procedures

Immediate and appropriate response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |
|----------------|--|
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[4][10] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediate medical attention is required.[4][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[4][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4][10] |

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

- Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[4][10]
- Remove Ignition Sources: Remove all sources of ignition.[4][10]
- Ventilate: Ensure adequate ventilation.[10]
- Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][10]
- Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[9][13] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[\[4\]](#)[\[10\]](#) Water mist may be used to cool closed containers.[\[4\]](#)
- Unsuitable Extinguishing Media: Do not use a heavy water stream.[\[9\]](#)
- Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[\[9\]](#)[\[10\]](#) Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NO_x).[\[10\]](#)
- Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[\[10\]](#)[\[17\]](#)

Toxicological Information

The primary routes of exposure to 3,5-Lutidine are inhalation, ingestion, and skin contact. It is toxic by all three routes.[\[4\]](#)

Acute Toxicity Data:

| Route | Species | Value | Reference |
|-----------------------------|---------|------------------------|---------------------|
| Oral LD ₅₀ | Rat | < 500 mg/kg | [4] |
| Dermal LD ₅₀ | Rat | < 2000 mg/kg | [4] |
| Inhalation LC ₅₀ | Rat | 1.16 - 2.97 mg/L (4 h) | [4] |

Other Toxicological Effects:

- Skin Corrosion/Irritation: Causes severe skin burns.[\[4\]](#)
- Eye Damage/Irritation: Causes serious eye damage.[\[4\]](#)[\[9\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[4\]](#)[\[9\]](#)
- Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[\[4\]](#)[\[16\]](#)

Experimental Protocols for Toxicological Assessment

The toxicological data for 3,5-Lutidine are determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance administered orally in a stepwise procedure using a minimal number of animals.[\[13\]](#)[\[18\]](#)

- Principle: A stepwise procedure is used with a starting dose that is expected to cause some mortality. The outcome of the first step determines the next dose, which is either higher or lower. This continues until the toxicity class of the substance can be determined.[\[13\]](#)
- Animal Model: Typically, young adult female rats are used.[\[19\]](#)
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[\[19\]](#)
 - Body weight is recorded weekly.[\[19\]](#)
 - At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[\[19\]](#)

Acute Dermal Toxicity (OECD Guideline 402)

This guideline provides a method to assess the short-term toxic effects of a substance applied to the skin.[\[14\]](#)[\[20\]](#)

- Principle: The test substance is applied to a shaved area of the skin of the test animals for a 24-hour period. The animals are then observed for signs of toxicity.[1][20]
- Animal Model: The rat is the preferred species.[1]
- Procedure:
 - The fur is removed from the dorsal area of the trunk of the test animals.
 - The test substance is applied uniformly over an area of at least 10% of the body surface. [1]
 - The treated area is covered with a porous gauze dressing.[1]
 - After a 24-hour exposure period, the residual test substance is removed.[1]
 - Animals are observed for mortality and signs of toxicity for at least 14 days.[20]
 - Body weights are recorded at least weekly.[20]
 - All animals undergo a gross necropsy at the end of the study.[20]

Acute Inhalation Toxicity (OECD Guideline 403)

This method is used to determine the health hazards likely to arise from short-term exposure to a substance via inhalation.[6][9]

- Principle: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, for a defined period (typically 4 hours) in an inhalation chamber.[6][21]
- Animal Model: The rat is the preferred species.[21]
- Procedure:
 - Animals are placed in an inhalation chamber.
 - The test substance is introduced into the chamber at a specific concentration.
 - The exposure duration is typically 4 hours.[6]

- Animals are observed for signs of toxicity and mortality for at least 14 days post-exposure.
[\[6\]](#)[\[12\]](#)
- Body weights are recorded, and detailed observations are made daily.[\[6\]](#)
- A gross autopsy is performed on all animals at the end of the study.[\[6\]](#)

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irritation or corrosion when applied to the skin.[\[17\]](#)[\[22\]](#)

- Principle: The test substance is applied in a single dose to a small area of the skin of an animal, with untreated skin serving as a control.[\[17\]](#)
- Animal Model: The albino rabbit is the preferred laboratory animal.[\[17\]](#)
- Procedure:
 - A small area of skin (approximately 6 cm²) is shaved.[\[17\]](#)
 - A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the test site.[\[17\]](#)
 - The exposure period is 4 hours, after which the residual substance is removed.[\[17\]](#)
 - The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[\[23\]](#)
 - Observations may continue for up to 14 days to assess the reversibility of the effects.[\[17\]](#)
[\[23\]](#)

Acute Eye Irritation/Corrosion (OECD Guideline 405)

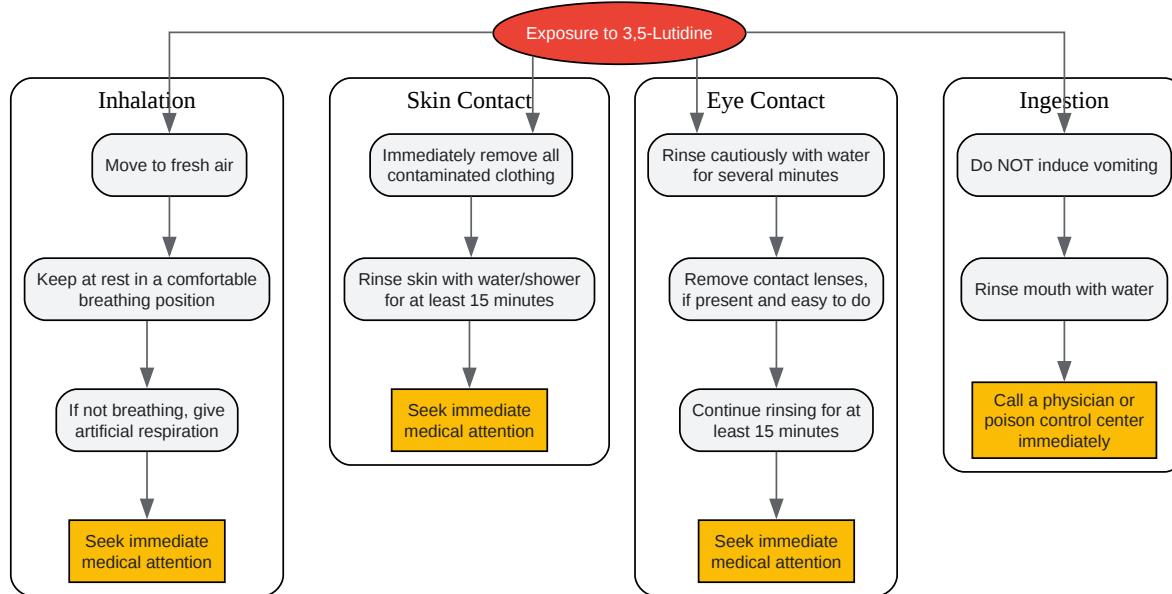
This guideline is used to evaluate the potential of a substance to cause eye irritation or corrosion.[\[4\]](#)[\[10\]](#)

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the other eye serving as a control.[\[4\]](#)[\[10\]](#)

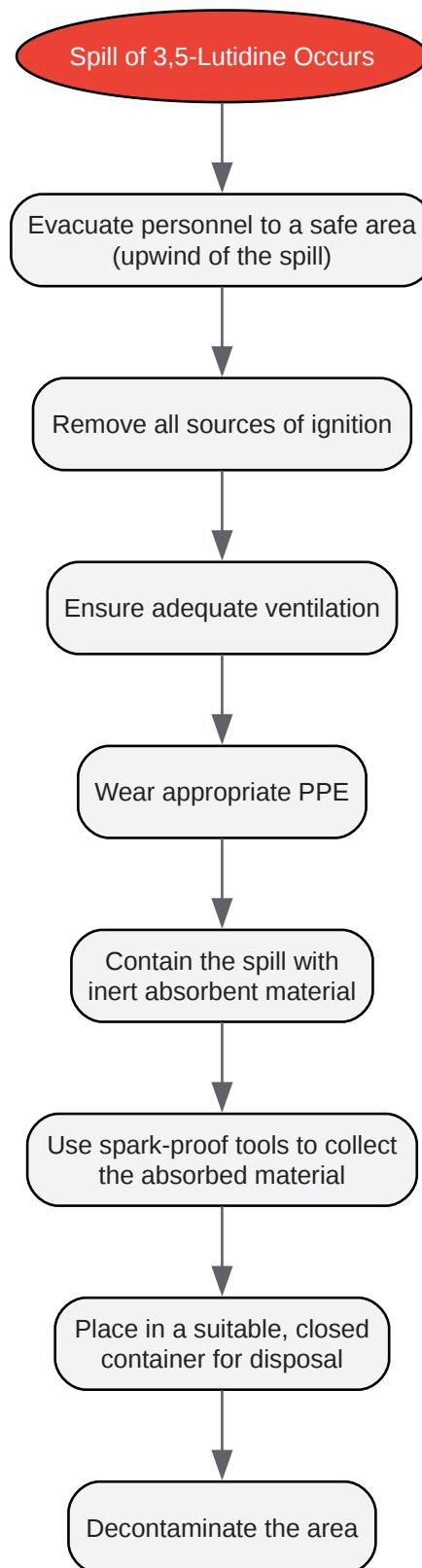
- Animal Model: The albino rabbit is the preferred species.[4][10]
- Procedure:
 - A single dose of the test substance is instilled into the conjunctival sac of one eye.[5]
 - The eyelids are gently held together for about one second.[5]
 - The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[4]
 - The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[7]
 - The observation period should be sufficient to evaluate the reversibility of the effects, up to 21 days.[7]

Visualizations

Logical Relationships and Workflows

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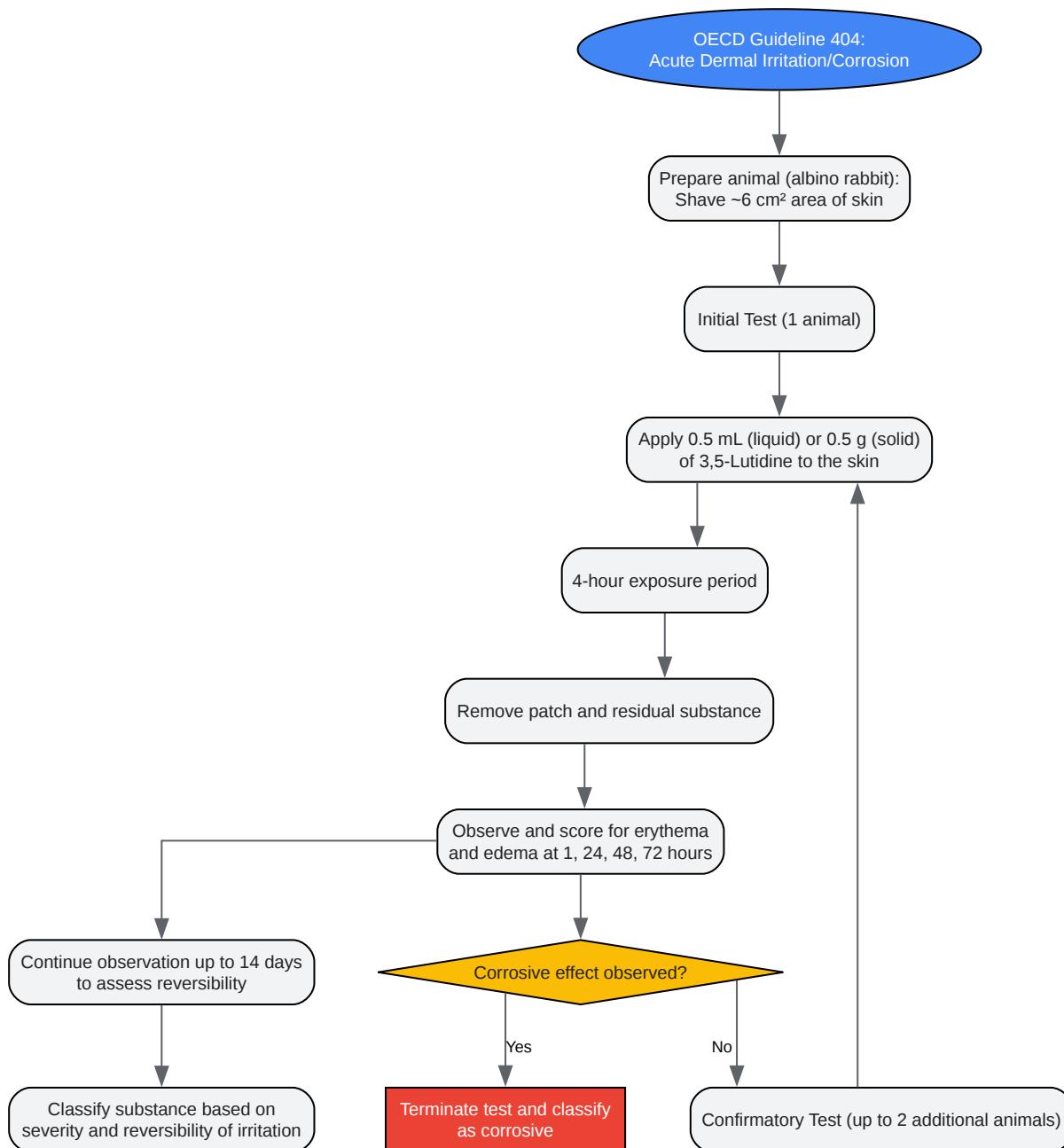
Caption: First aid decision tree for 3,5-Lutidine exposure.



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Caption: Workflow for responding to a 3,5-Lutidine spill.

Experimental Workflow

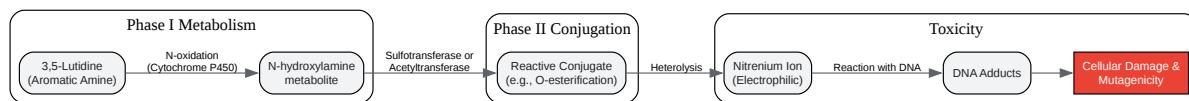


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Caption: Experimental workflow for OECD Guideline 404.

Signaling Pathways

While specific metabolic and toxicological pathways for 3,5-Lutidine are not extensively documented in publicly available literature, a general pathway for the metabolic activation of aromatic amines, a class to which 3,5-Lutidine belongs, can be proposed. This metabolic activation is often a key step in their toxicity.



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Caption: Proposed metabolic activation of aromatic amines.

Disposal Considerations

Waste containing 3,5-Lutidine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13]

- Collect waste in designated, properly sealed, and clearly labeled hazardous waste containers.[13]
- Do not mix with other incompatible waste streams.[13]
- Dispose of contents/container to an approved waste disposal plant.[4][24]
- Handle empty containers with care as they may contain flammable residual vapors.[9]

This guide is intended to provide essential health and safety information for the handling of 3,5-Lutidine. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before use. Always prioritize safety and adhere to established laboratory best practices.

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